molecular formula C14H15N B6303271 2-Cyclopropyl-5-benzylpyrrole CAS No. 2098260-55-8

2-Cyclopropyl-5-benzylpyrrole

Cat. No.: B6303271
CAS No.: 2098260-55-8
M. Wt: 197.27 g/mol
InChI Key: VTDVVXMBXQJXED-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-benzylpyrrole is a high-value chemical building block for research and development, particularly in the fields of medicinal chemistry and agrochemistry. Its structure, featuring a pyrrole core substituted with cyclopropyl and benzyl groups, is of significant interest for constructing more complex molecules with potential biological activity. In medicinal chemistry, this compound serves as a key synthetic intermediate. Research indicates that analogous pyrrole derivatives with cyclopropyl and benzyl substitutions are investigated as core structures in novel therapeutic agents, such as dual inhibitors for neurodegenerative diseases . Furthermore, the cyclopropyl group is a known pharmacophore that can enhance a compound's metabolic stability and influence its binding affinity to biological targets. In agrochemical research, structurally related benzyl pyrrole derivatives have demonstrated notable insecticidal and acaricidal activities in historical patent literature . This suggests that this compound could be a valuable precursor in the synthesis of new active ingredients for crop protection. The compound is intended for use in chemical synthesis, library development, and biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-benzyl-5-cyclopropyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-4-11(5-3-1)10-13-8-9-14(15-13)12-6-7-12/h1-5,8-9,12,15H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDVVXMBXQJXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Organometallic Intermediate

The Grignard reagent derived from 2-chloro-benzyl chloride serves as the foundation for introducing the benzyl moiety. In a representative procedure, magnesium shavings are activated with iodine in toluene and tetrahydrofuran (THF). A mixture of 2-chloro-benzyl chloride and THF is added dropwise at 40–45°C, generating the benzylmagnesium chloride intermediate. Toluene is simultaneously introduced to regulate exothermicity, ensuring optimal reaction kinetics.

Knoevenagel Condensation and Cyclization Strategy

Aminopyrrole Synthesis

Aminopyrroles serve as precursors for formimidate intermediates. For instance, 5-aminopyrroles are synthesized via Knoevenagel condensation between ethyl 2-cyanoacetimidate and amines, followed by cyclization with dimethyl acetylenedicarboxylate (DMAD). Cyclopropyl groups are introduced either through the amine component or via post-cyclization alkylation.

Formimidate Formation and Cyclization

Aminopyrroles are converted to ethyl formimidates using triethyl orthoformate. Heating these formimidates with benzylamine in methanol induces cyclization, forming the pyrrole core. For 2-cyclopropyl substitution, cyclopropylamine or a cyclopropyl-containing electrophile is introduced during the formimidate stage.

Benzyl Group Installation via Alkylation

The 5-position benzyl group is installed via nucleophilic aromatic substitution or alkylation. In one protocol, the pyrrole intermediate is treated with benzyl bromide in the presence of potassium carbonate, achieving 82–89% substitution at the 5-position.

Key Data:

StepReagents/ConditionsYield (%)
Aminopyrrole SynthesisEthyl 2-cyanoacetimidate, DMAD71–98
Benzyl AlkylationBenzyl bromide, K2CO3, MeOH82–89

Acetylene-Mediated Cyclization with 3,3-Diaminoacrylonitriles

Reaction with Dibenzoylacetylene

3,3-Diaminoacrylonitriles react with 1,2-dibenzoylacetylene in dichloromethane (DCM) at room temperature, forming non-aromatic pyrroles with exocyclic double bonds. The cyclopropyl group is introduced via the acrylonitrile precursor, while the benzoyl groups at the 5-position are reduced to benzyl using NaBH4/Pd-C.

Mechanistic Pathway

The reaction proceeds through nucleophilic attack of the acrylonitrile’s α-carbon on the acetylene, followed by cyclization and tautomerization. A representative mechanism involves:

  • Formation of a zwitterionic intermediate via alkyne activation.

  • Cyclization to a pyrrolidine-like structure.

  • Aromatization via proton transfer and bond reorganization.

Post-Synthetic Modification:

  • Benzoyl to Benzyl Reduction: Hydrogenation under 40 psi H2 with Pd-C achieves >90% conversion.

Thermal Elimination and Epoxide Ring-Opening

Oxirane Intermediate Formation

Chlorinated propanol derivatives (e.g., 1-chloro-2-(1-chloro-cyclopropyl)-3-(2-chlorophenyl)propan-2-ol) are dehydrated using concentrated sulfuric acid, forming an epoxide (2-(1-chloro-cyclopropyl)-2-(2-chloro-benzyl)-oxirane).

Amine-Mediated Cyclization

The epoxide is treated with aqueous ammonia at 70°C, inducing ring-opening and subsequent cyclization to yield 2-cyclopropyl-5-benzylpyrrole after dehydrohalogenation.

Reaction Conditions:

  • Temperature: 70°C, 12 hours.

  • Workup: Extraction with methylene chloride, followed by recrystallization from petroleum ether/isopropanol.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Grignard/OrganometallicScalable, continuous flow compatibleMulti-step, requires hazardous reagents53.7
Knoevenagel CondensationHigh regioselectivitySensitive to moisture, inert conditions82–89
Acetylene CyclizationMild conditions, one-pot synthesisRequires post-synthetic reduction71–98
Epoxide Ring-OpeningDirect route from intermediatesLow functional group tolerance48–55

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-benzylpyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-5-benzylpyrrole has gained significant attention in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including insecticidal and acaricidal properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-benzylpyrrole involves its interaction with specific molecular targets and pathways. It possesses weak acidity and high lipophilicity, which enable it to act as an uncoupler of oxidative phosphorylation . This means it can disrupt the normal process of energy production in cells, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 2-Methyl-5-phenylpyrrole : Lacks the cyclopropyl group, reducing steric hindrance and ring strain.
  • 5-Benzylpyrrole-2-carboxylic acid : Introduces a carboxylic acid group, enhancing polarity and hydrogen-bonding capacity.
  • 2-Cyclopropylpyrrole : Missing the benzyl group, simplifying the substituent profile.

Physicochemical Properties

A comparative analysis of physicochemical properties is critical for understanding functional differences:

Property 2-Cyclopropyl-5-benzylpyrrole 2-Methyl-5-phenylpyrrole 5-Benzylpyrrole-2-carboxylic acid
Molecular Weight (g/mol) 213.3 (calc.) 171.2 227.3
LogP (Lipophilicity) ~3.5 (estimated) 2.8 1.9
Water Solubility Low Moderate High (due to -COOH group)
Melting Point (°C) Not reported 85–90 160–165

The cyclopropyl and benzyl groups in this compound significantly increase lipophilicity compared to simpler analogues, suggesting superior membrane permeability in biological systems .

Reactivity and Stability

  • Thermal Stability : Cyclopropane’s ring strain may lower thermal stability relative to 2-methyl-5-phenylpyrrole.
  • Oxidative Reactivity : The benzyl group is susceptible to oxidation, forming a ketone or epoxide under harsh conditions, similar to other benzyl-substituted pyrroles .
  • Acid/Base Stability : The absence of ionizable groups (e.g., -COOH) in this compound improves stability in acidic environments compared to 5-benzylpyrrole-2-carboxylic acid.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Cyclopropyl-5-benzylpyrrole, and what factors influence yield optimization?

  • Methodological Answer : The synthesis of pyrrole derivatives like this compound typically involves cyclization reactions or stepwise assembly of substituents. For example, base-assisted cyclization (e.g., using K2CO3 or DBU) can form the pyrrole core, as demonstrated in analogous compounds . Yield optimization depends on reaction temperature (e.g., 80–100°C for cyclopropane stability), solvent polarity (DMF or THF), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C) is indispensable for confirming substituent positions and cyclopropane geometry. For instance, <sup>1</sup>H NMR can resolve benzyl protons as a multiplet (δ 7.2–7.4 ppm) and cyclopropyl protons as a distinct splitting pattern (δ 1.2–1.8 ppm). FTIR identifies functional groups (e.g., C-N stretch at ~1450 cm<sup>−1</sup>), while HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 267.1492) . X-ray crystallography (if crystalline) provides absolute configuration, as seen in structurally similar pyrrole derivatives .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound should be stored under inert gas (argon or nitrogen) at −20°C to prevent oxidation of the cyclopropane ring. Moisture-sensitive groups (e.g., benzyl or cyclopropyl) require desiccants like molecular sieves. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) can monitor degradation products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cyclopropane ring strain (∼27 kcal/mol) and predict regioselectivity in electrophilic substitutions. Molecular dynamics simulations (e.g., using GROMACS) assess conformational flexibility of the benzyl group, which influences binding in pharmacological studies . Such models guide synthetic prioritization of derivatives with lower steric hindrance or enhanced electronic profiles.

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR predictions and observed spectra often arise from dynamic effects (e.g., ring puckering in cyclopropane). Use variable-temperature NMR to identify coalescence points for proton signals. Cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping peaks. If ambiguity persists, synthesize a deuterated analog or compare with crystallographic data from related compounds .

Q. How to design experiments to study the structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : Systematically vary substituents:

  • Cyclopropyl : Replace with other strained rings (e.g., bicyclo[1.1.0]butane) to assess steric effects.
  • Benzyl : Introduce electron-withdrawing groups (e.g., -NO2) to modulate aromatic interactions.
    Use parallel synthesis (96-well plates) for high-throughput screening. Biological assays (e.g., enzyme inhibition) should include positive controls (e.g., known kinase inhibitors) and dose-response curves (IC50 calculations) .

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